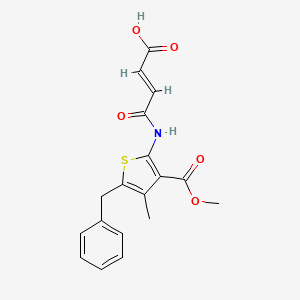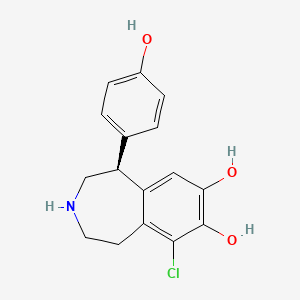
Fenoldopam, (S)-
Overview
Description
A dopamine D1 receptor agonist that is used as an antihypertensive agent. It lowers blood pressure through arteriolar vasodilation.
Scientific Research Applications
Fenoldopam in Hypertension Management
Fenoldopam is a selective peripheral dopamine-receptor agonist with vasodilator and diuretic actions. It is effective in treating severe hypertension, including hypertensive encephalopathy and perioperative hypertension (Murphy, Murray, & Shorten, 2001). It also shows potential in treating hypertensive urgencies and emergencies, offering advantages over sodium nitroprusside due to its ability to induce diuresis and natriuresis without rebound hypertension (Post & Frishman, 1998).
Pediatric Applications
Fenoldopam's efficacy extends to pediatric cases, particularly in controlling mean arterial pressure in various scenarios like hypertensive emergencies and urgencies, intraoperative hypotension management, and during extracorporeal membrane oxygenation (Strauser, Pruitt, & Tobias, 1999).
Fenoldopam in Hemodynamic Management
Its impact on systemic and splanchnic hemodynamics and oxygen delivery/consumption, particularly during hyperdynamic ovine endotoxaemia, has been studied. Fenoldopam can induce selective splanchnic vasodilation under specific conditions (Schwieger, Schiffer, & Morel, 1998). Additionally, it's been compared with sodium nitroprusside for hemodynamic and sympathetic effects, offering insights into its use as a vasodilator (Yakazu et al., 2001).
Renal Protective Effects
Fenoldopam augments renal blood flow and sodium excretion in hypertensive patients, potentially beneficial in hypertension with renal impairment (Murphy et al., 1987). Its role in preserving renal function in critical situations, such as during radiocontrast administration, surgery, and liver transplantation, has been highlighted (Mathur, 2003).
Pharmacokinetic Research
A study developed and validated an LC-MS method to quantify fenoldopam and its major metabolites, enabling pharmacokinetic and metabolism studies in rats (Du et al., 2021).
Cardiac Surgery and Renal Protection
Fenoldopam's intraoperative use in cardiac surgery, such as during suprarenal aortic cross-clamping, showed benefits in increasing renal blood flow, reducing postoperative creatinine rise, and better preserving tubular histology in animal models (Miller et al., 2003).
Potential New Indications
Emerging research suggests potential new uses for fenoldopam, such as in the treatment of psoriasis. A study focused on developing a stable topical formulation of fenoldopam, demonstrating promising results in in vitro and in vivo studies for psoriasis treatment (Doppalapudi, Jain, Khan, & Domb, 2019).
Radioligand Research
Fenoldopam has been evaluated as a radioligand for D-1 receptors in rat striatum, providing insights into its binding characteristics and potential applications in neuropharmacology (Flaim et al., 1985).
Mechanism of Action
Safety and Hazards
Fenoldopam may cause you to have fast heartbeats, or a light-headed feeling (like you might pass out) . After treatment, call your doctor at once if you have: vision changes, severe headache; swelling, rapid weight gain; shortness of breath; pounding in your neck or ears; or low potassium level . Common side effects of fenoldopam may include: feeling light-headed; headache; nausea; or flushing (sudden warmth, redness, or tingly feeling) .
Biochemical Analysis
Biochemical Properties
Fenoldopam, (S)- plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . Fenoldopam, (S)- does not significantly interact with D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors . The compound’s interaction with D1-like receptors leads to increased renal blood flow and vasodilation, which are crucial for its antihypertensive effects .
Cellular Effects
Fenoldopam, (S)- exerts various effects on different cell types and cellular processes. It activates peripheral D1 receptors, leading to arterial and arteriolar vasodilation . This activation decreases afterload and promotes sodium excretion via specific dopamine receptors along the nephron . Fenoldopam, (S)- also influences cell signaling pathways by increasing intracellular cyclic AMP levels, which results in vasodilation of renal, mesenteric, and coronary arteries . Additionally, it may increase norepinephrine plasma concentration .
Molecular Mechanism
The molecular mechanism of Fenoldopam, (S)- involves its selective agonism of D1-like dopamine receptors. This interaction activates adenylyl cyclase, raising intracellular cyclic AMP levels and leading to vasodilation . Fenoldopam, (S)- binds with moderate affinity to α2-adrenoceptors but does not significantly affect D2-like receptors, α1 and β-adrenoceptors, or muscarinic receptors . The R-isomer of Fenoldopam is responsible for its biological activity, having approximately 250-fold higher affinity for D1-like receptors than the S-isomer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenoldopam, (S)- change over time. The compound has a rapid onset of action, typically within 4 minutes, and a short duration of action, less than 10 minutes . Its stability and degradation in vitro and in vivo studies indicate that Fenoldopam, (S)- is metabolized primarily in the liver through methylation, glucuronidation, and sulfation . Long-term effects on cellular function include sustained vasodilation and increased renal blood flow .
Dosage Effects in Animal Models
The effects of Fenoldopam, (S)- vary with different dosages in animal models. At lower doses, it primarily increases renal blood flow and promotes diuresis and natriuresis . Higher doses result in significant reductions in systolic and diastolic blood pressure . Excessive doses may lead to adverse effects such as reflex tachycardia and hypotension . Threshold effects observed in studies indicate that the optimal dosage range is crucial for balancing efficacy and safety .
Metabolic Pathways
Fenoldopam, (S)- is involved in several metabolic pathways, primarily in the liver. It undergoes methylation, glucuronidation, and sulfation . The primary metabolites are excreted through urine (90%) and feces (10%) . The compound’s metabolism does not involve cytochrome P450 enzymes, reducing the risk of drug-drug interactions .
Transport and Distribution
Fenoldopam, (S)- is transported and distributed within cells and tissues through specific transporters and binding proteins. It has a volume of distribution of 0.6 L/kg and is extensively bound to plasma proteins . The compound’s rapid onset of action is attributed to its efficient distribution and binding to target receptors .
Subcellular Localization
The subcellular localization of Fenoldopam, (S)- is primarily within the cytoplasm, where it interacts with D1-like dopamine receptors . The compound’s activity is influenced by its localization, as it needs to bind to specific receptors to exert its vasodilatory effects . Post-translational modifications, such as phosphorylation, may also play a role in directing Fenoldopam, (S)- to its target compartments .
Properties
IUPAC Name |
(5S)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURRHSHRRELCG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85145-23-9 | |
| Record name | Fenoldopam, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FENOLDOPAM, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BT14C36A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


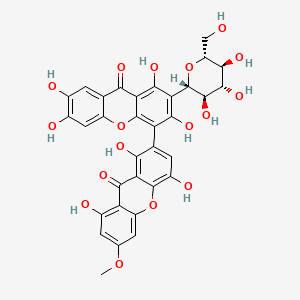
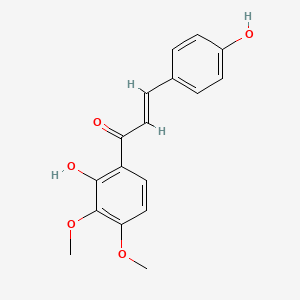
![1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene](/img/structure/B1235514.png)
![4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-](/img/structure/B1235515.png)


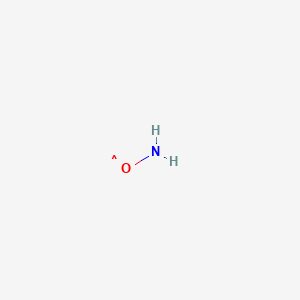

![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1235520.png)

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1235527.png)
![tert-butyl N-[(2S)-5-amino-1-[[(2S)-2-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-phenylpropanoyl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1235528.png)
![1-(3-fluorophenyl)-N-[(Z)-(3-fluorophenyl)methylideneamino]methanimine](/img/structure/B1235530.png)
